molecular formula C18H17N5O2 B2561856 6-oxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 2034610-91-6

6-oxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2561856
CAS RN: 2034610-91-6
M. Wt: 335.367
InChI Key: NDGTVMZGWZJWAX-UHFFFAOYSA-N
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Description

The compound is a derivative of tetrahydroimidazo[1,2-a]pyrimidine . Tetrahydroimidazo[1,2-a]pyrimidines are known for their wide range of biological activities, including antimicrobial, antihypertensive, anticancer, anti-inflammatory, antifungal, analgesic, antioxidant, anticonvulsant, and antiviral properties .


Synthesis Analysis

The synthesis of similar compounds involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .


Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by 1H, 13C NMR, Mass, and IR spectral data .


Chemical Reactions Analysis

Hydrazones, which are formed by the replacement of the oxygen of carbonyl compounds with the –NNH2 functional group, are known to exhibit a wide variety of biological activities . They are mainly synthesized by refluxing the appropriate quantity of substituted hydrazines/hydrazides with ketones and aldehydes in suitable solvents .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were confirmed by IR, NMR, and Mass spectral data .

Scientific Research Applications

Imidazo[1,2-b]pyridazines in Antiviral Research

Imidazo[1,2-b]pyridazines, including compounds structurally similar to the requested molecule, have been identified as potent inhibitors of human picornaviruses. This novel structural class, which includes compounds like 2-aminoimidazo[1,2-b]pyridazines, has shown broad-spectrum antirhinoviral and antienteroviral activities. These compounds have been evaluated using plaque reduction and cytopathic effect assays, highlighting their potential in developing antiviral agents (Hamdouchi et al., 2003).

Role in Heterocyclic Synthesis

The molecule is part of the broader family of compounds involved in the synthesis of novel heterocycles. Such compounds have applications in creating new fused heterobicycles, which are crucial in medicinal chemistry for developing new therapeutic agents. This includes the synthesis of pyrazolo[4,3-c]pyridine-3-ols and other related structures (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

Antimicrobial and Anticancer Properties

Compounds related to the requested molecule have been explored for their antimicrobial and anticancer activities. For example, certain pyrimidine derivatives, which share a structural resemblance, have been synthesized and evaluated for these properties. This highlights the potential of these compounds in developing new treatments for infectious diseases and cancer (Farag, Kheder, & Mabkhot, 2008).

Application in Organic Chemistry and Drug Discovery

The compound's family has been instrumental in organic chemistry, particularly in synthesizing polynuclear heterocycles. These compounds serve as a basis for developing various drugs, demonstrating their versatility and significance in drug discovery (Clercq, 2009).

Mechanism of Action

While the exact mechanism of action for this specific compound is not provided in the search results, it’s worth noting that similar compounds have shown significant antimicrobial activity against various bacterial and fungal strains .

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds are classified as non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects .

properties

IUPAC Name

6-oxo-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c24-17-9-8-14(21-22-17)18(25)20-13-6-2-1-5-12(13)15-11-23-10-4-3-7-16(23)19-15/h1-2,5-6,8-9,11H,3-4,7,10H2,(H,20,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGTVMZGWZJWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=NNC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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